molecular formula C13H22N2O B2646305 N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea CAS No. 501076-74-0

N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea

Cat. No. B2646305
CAS RN: 501076-74-0
M. Wt: 222.332
InChI Key: NXHKGERGGYFYEW-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells, which are important components of the immune system. TAK-659 has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Applications in Synthesis and Reactivity

  • N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea and its derivatives are used in various synthetic and reactivity studies. For example, they serve as intermediates in the synthesis of other complex chemical compounds. (Smith, El‐Hiti, & Alshammari, 2013) explored the directed lithiation of similar urea compounds, which is a fundamental reaction in organic synthesis.

Role in Molecular Recognition

  • These compounds are also significant in molecular recognition studies. For instance, ureidocalix[5]arenes with a tert-butyl functionality at the upper rim, similar to N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea, have been found to be efficient receptors for omega-amino acids and biogenic amines. (Ballistreri et al., 2003) demonstrated this through their research on the molecular recognition capabilities of such compounds.

Contribution to Conformational Analysis

  • Research has also been conducted on the conformational analysis of compounds containing similar urea structures. (Jayakumar & Pattabhi, 1993) studied the conformational preferences of N-acyl urea compounds in solvents, providing insights into their structural behaviors.

Development of Macrocycle Structures

  • These urea derivatives are instrumental in the development of macrocycle structures, which are crucial in various fields like catalysis and therapeutics. (Yang et al., 2021) reported on the use of dynamic hindered urea bonds for constructing highly efficient urea macrocycles.

Asymmetric Synthesis of Amines

  • In the field of asymmetric synthesis, derivatives of N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea, like N-tert-butanesulfinyl imines, are used extensively. (Ellman, Owens, & Tang, 2002) highlighted their role in the efficient synthesis of a wide range of enantioenriched amines.

In Aminohydroxylation and Aziridination Reactions

  • N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea derivatives are utilized in catalytic aminohydroxylation and aziridination of olefins. (Gontcharov, Liu, & Sharpless, 1999) studied the efficiency of tert-butylsulfonamide, a derivative, in such reactions.

Chemoselective N-tert-butyloxycarbonylation

  • These urea derivatives are also important in the chemoselective N-tert-butyloxycarbonylation of amines. (Chankeshwara & Chakraborti, 2006) reported a catalyst-free method for forming N-t-Boc derivatives of amines using these compounds.

Influence on Hydrophobic Interactions

  • Studies have been conducted on the influence of urea derivatives on hydrophobic interactions. (Paul & Patey, 2012) investigated the effect of urea on tert-butyl alcohol aggregation in aqueous solutions, which is relevant in understanding molecular interactions in solutions.

properties

IUPAC Name

1-tert-butyl-3-(1-ethynylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-5-13(9-7-6-8-10-13)15-11(16)14-12(2,3)4/h1H,6-10H2,2-4H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHKGERGGYFYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1(CCCCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-N'-(1-ethynylcyclohexyl)urea

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